Cas no 872993-86-7 (N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide)
N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, N-[2-[6-[[2-[(3-fluorophenyl)amino]-2-oxoethyl]thio]-1,2,4-triazolo[4,3-b]pyridazin-3-yl]ethyl]-
- N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide
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- Inchi: 1S/C22H19FN6O2S/c23-16-7-4-8-17(13-16)25-20(30)14-32-21-10-9-18-26-27-19(29(18)28-21)11-12-24-22(31)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2,(H,24,31)(H,25,30)
- InChI Key: LKQZKINKAWBRHU-UHFFFAOYSA-N
- SMILES: C(NCCC1N2C(=NN=1)C=CC(SCC(NC1=CC=CC(F)=C1)=O)=N2)(=O)C1=CC=CC=C1
N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2007-0027-2μmol |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-5μmol |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-10μmol |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-20μmol |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-1mg |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-2mg |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-3mg |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-4mg |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-5mg |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2007-0027-10mg |
N-{2-[6-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}benzamide |
872993-86-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide
Recent Advances in the Study of N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide (CAS: 872993-86-7)
The compound N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide (CAS: 872993-86-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique triazolopyridazine core and fluorophenyl carbamoyl moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and mechanisms of action.
Recent research has focused on the synthesis and optimization of this compound, with particular emphasis on improving its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the sulfanyl linker and the benzamide group could enhance the compound's binding affinity to specific kinase targets, which are implicated in various oncogenic pathways. The study utilized molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for further development.
In addition to its kinase inhibitory activity, N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide has shown promise as a modulator of inflammatory responses. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that the compound effectively suppresses the production of pro-inflammatory cytokines in murine models of rheumatoid arthritis. This anti-inflammatory effect was attributed to the compound's ability to inhibit the NF-κB signaling pathway, a key regulator of immune responses.
Further investigations into the pharmacokinetic profile of this compound have been undertaken to assess its suitability for clinical development. A recent pharmacokinetic study (2024) reported that the compound exhibits favorable oral bioavailability and a half-life conducive to once-daily dosing. However, challenges remain in optimizing its metabolic stability, as preliminary data indicate significant first-pass metabolism in the liver. Researchers are currently exploring prodrug strategies and formulation enhancements to address this issue.
The therapeutic potential of N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide extends beyond oncology and inflammation. Emerging evidence suggests its applicability in neurodegenerative diseases, particularly Alzheimer's disease. A study published in Neuropharmacology (2024) demonstrated that the compound reduces amyloid-beta aggregation and tau hyperphosphorylation in neuronal cell cultures, highlighting its dual mechanism of action in targeting key pathological hallmarks of the disease.
In conclusion, the compound N-{2-6-({(3-fluorophenyl)carbamoylmethyl}sulfanyl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}benzamide (CAS: 872993-86-7) represents a versatile scaffold with broad therapeutic potential. Ongoing research efforts are focused on refining its chemical properties, elucidating its mechanisms of action, and advancing its development toward clinical trials. The integration of computational modeling, structural biology, and translational studies will be critical in unlocking the full therapeutic value of this promising molecule.
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